塩酸クロロキン一水和物

概要

説明

クロロキン硫酸一水和物は、4-アミノキノリン誘導体であり、主に抗マラリア作用で知られています。 1940年代に初めて開発され、それ以来、マラリア、関節リウマチ、ループスエリテマトーデスなどの様々な病気の治療に使用されてきました 。 この化合物は、マラリアの原因となる寄生虫であるプラズモジウム属の増殖を阻害する能力によって特徴付けられます .

科学的研究の応用

Chloroquine sulfate monohydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes, including autophagy and lysosomal function.

Medicine: Extensively used in the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. .

Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.

Safety and Hazards

将来の方向性

作用機序

クロロキン硫酸一水和物は、プラズモジウム寄生虫の増殖と複製を阻害することで効果を発揮します。 寄生虫の消化液胞に受動的に拡散し、そこでプロトン化されて捕捉されます。 これにより、液胞のpHが上昇し、ヘムがヘモゾインという無毒の形態に重合することが阻害されます。 毒性のあるヘムの蓄積により、寄生虫は死滅します 。 さらに、クロロキンは免疫調節作用を有し、サイトカインの産生を阻害し、リソソーム機能を変化させます .

類似化合物:

ヒドロキシクロロキン: クロロキンの誘導体であり、水酸基が追加されているため、毒性が低く、自己免疫疾患の長期使用に適しています.

独自性: クロロキン硫酸一水和物は、抗マラリア剤と免疫調節剤の二重の役割を持つ点で独特です。 リソソーム機能とオートファジーを阻害する能力は、他の抗マラリア薬とは異なります .

生化学分析

Biochemical Properties

4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate plays a crucial role in biochemical reactions, particularly in inhibiting the formation of β-hematin, a key process in the life cycle of the malaria parasite. This compound interacts with various enzymes and proteins, including heme detoxification proteins and enzymes involved in the synthesis of nucleic acids . The nature of these interactions often involves binding to the active sites of these biomolecules, thereby inhibiting their function and disrupting the biochemical pathways essential for the survival of the parasite.

Cellular Effects

The effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects the cellular metabolism by disrupting the mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels.

Molecular Mechanism

The molecular mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate involves several key processes. At the molecular level, this compound binds to heme molecules, preventing their detoxification and leading to the accumulation of toxic heme within the parasite . This binding interaction inhibits the enzyme heme polymerase, which is crucial for the conversion of toxic heme into non-toxic hemozoin. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby leading to DNA damage and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells and malaria parasites. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the type of cells being studied.

Dosage Effects in Animal Models

The effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate vary with different dosages in animal models. At low doses, this compound exhibits potent antimalarial and anticancer activities with minimal toxic effects . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of toxicity increases significantly.

Metabolic Pathways

4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . This compound also affects metabolic flux by altering the levels of key metabolites, including glucose and lactate, thereby impacting cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in the lysosomes and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its physicochemical properties, including its lipophilicity and charge.

Subcellular Localization

The subcellular localization of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate is primarily in the lysosomes and mitochondria . This localization is critical for its activity, as it allows the compound to interact with key biomolecules involved in heme detoxification and mitochondrial function. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby enhancing its therapeutic efficacy.

準備方法

合成ルートと反応条件: クロロキン硫酸一水和物の合成は、いくつかの段階を含みます。 主要な合成ルートには、4,7-ジクロロキノリンとジエチルアミンを反応させて4,7-ジクロロキノリンジエチルアミンを生成する反応が含まれます。 この中間体は、次に4,4'-ジアミノジフェニルスルホンと反応させてクロロキン塩基を生成します。 最終段階では、クロロキン塩基を硫酸と水中で反応させることにより、クロロキン硫酸一水和物に変換します .

工業生産方法: クロロキン硫酸一水和物の工業生産は、通常、実験室と同じ化学反応を用いた大規模合成を行います。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、最終製品の品質を確保するために、高速液体クロマトグラフィー(HPLC)が使用されます .

化学反応の分析

反応の種類: クロロキン硫酸一水和物は、次のような様々な化学反応を起こします。

酸化: クロロキンは、酸化されてクロロキンN-オキシドを形成することができます。

還元: この化合物は、還元されてデスエチルクロロキンを形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: クロロキンN-オキシド。

還元: デスエチルクロロキン。

置換: 様々な置換されたクロロキン誘導体.

4. 科学研究への応用

クロロキン硫酸一水和物は、様々な科学研究に適用されています。

類似化合物との比較

Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, making it less toxic and more suitable for long-term use in autoimmune diseases.

Uniqueness: Chloroquine sulfate monohydrate is unique due to its dual role as an antimalarial and an immunomodulatory agent. Its ability to interfere with lysosomal function and autophagy sets it apart from other antimalarial drugs .

特性

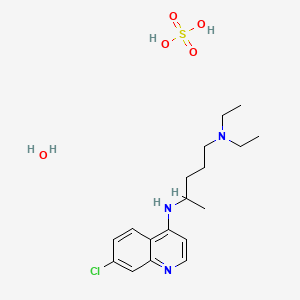

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.H2O4S.H2O/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPMECJTEQRJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6823-83-2 | |

| Record name | Chloroquine sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROQUINE SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY8ZAE6NTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Bromo-3-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1474993.png)